molecular formula C12H9N3O7 B2588760 N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide CAS No. 391229-90-6

N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2588760
CAS No.: 391229-90-6
M. Wt: 307.218
InChI Key: IDMVTWYMAYFEAO-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of both nitro and methoxy functional groups attached to an aromatic ring, as well as a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products Formed

    Reduction: Formation of N-(2-methoxy-4-aminophenyl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of furanone derivatives.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)propanamide
  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitrophenyl isocyanate

Uniqueness

N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a nitrofuran and a nitroaniline moiety, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications in research and industry .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O7/c1-21-10-6-7(14(17)18)2-3-8(10)13-12(16)9-4-5-11(22-9)15(19)20/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMVTWYMAYFEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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